molecular formula C21H20N2O5S B3506608 3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B3506608
M. Wt: 412.5 g/mol
InChI Key: PBCDBBQWYAKCBD-UHFFFAOYSA-N
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Description

3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the thiophene group and the propanoic acid side chain. Common reagents used in these steps include:

    Pyrrole synthesis: Using reagents like acetic acid and ammonium acetate.

    Thiophene introduction: Via cross-coupling reactions such as Suzuki or Stille coupling.

    Propanoic acid side chain: Through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of palladium or other metal catalysts for coupling reactions.

    Solvents: Selection of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate reactions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Utilizing reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Production of alcohols or amines.

    Substitution: Generation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic effects and mechanisms of action.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating enzymes.

    Receptor modulation: Altering the activity of cellular receptors.

    Signal transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(furan-2-yl)-1H-pyrrol-2-yl]propanoic acid: Similar structure with a furan ring instead of a thiophene ring.

    3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2-yl]propanoic acid: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[1-[2-(2-methoxycarbonylanilino)-2-oxoethyl]-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-28-21(27)15-5-2-3-6-16(15)22-19(24)13-23-14(9-11-20(25)26)8-10-17(23)18-7-4-12-29-18/h2-8,10,12H,9,11,13H2,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCDBBQWYAKCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=CC=C2C3=CC=CS3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

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